(S)-3-Ethylmorpholine hydrochloride
Overview
Description
(S)-3-Ethylmorpholine hydrochloride (EMH) is an organic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a chiral amine, meaning it has a stereogenic carbon atom and can exist in two different stereoisomers, making it a useful tool in asymmetric synthesis. EMH is a colorless, water-soluble solid that is widely used in organic chemistry.
Scientific Research Applications
Conversion into Vinyltriphenylphosphonium Salts
(S)-3-Ethylmorpholine hydrochloride can be converted into [2-(dialkylamino)vinyl]triphenylphosphonium chlorides, which are then transformed into stable crystalline tetraphenylborates. This process is significant in organic chemistry for the creation of complex molecules (Vorbrüggen & Krolikiewicz, 1993).
Geroprotector Research
There is research indicating that derivatives of ethylmorpholine hydrochloride, such as 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, have been studied as geroprotectors. These compounds could potentially retard aging and increase lifespan in certain animal models (Emanuel & Obukhova, 1978).
Pharmacological Research Tool
Compounds related to (S)-3-Ethylmorpholine hydrochloride have been identified as nonpeptidic agonists of certain receptors, like the urotensin-II receptor. Such compounds are valuable in pharmacological research, providing insights into receptor functions and aiding in drug development (Croston et al., 2002).
Antibiotic Activity
Selenomorpholine compounds derived from ethylmorpholine hydrochloride show promising antibiotic activities. These compounds have been observed to significantly affect the metabolism of bacteria like Escherichia coli and Staphylococcus aureus, making them potential candidates for antibacterial drugs (Li et al., 2010).
Analgesic Formulations
Ethylmorphine hydrochloride, a derivative of morphine, is used for treating severe pain. Studies on formulations like core-in-cup tablets containing Ethylmorphine hydrochloride aim to provide dual fast and sustained pain relief, indicating its importance in pain management research (ElMeshad et al., 2020).
Chemical Synthesis and Analysis
Ethylmorphine hydrochloride and related compounds are studied for their roles in chemical synthesis and analysis. Techniques such as diazotisation and coupling reactions are used to determine the properties and purity of these compounds, which is crucial for pharmaceutical development and forensic science (Fayaz, El-tarras, & Sheribah, 1982).
Energetic Effects in Chemical Structures
Studies on N-ethylmorpholine compounds, which are structurally related to (S)-3-Ethylmorpholine hydrochloride, focus on understanding the energetic effects and changes in the morpholine scaffold. These insights are important for the design and synthesis of novel chemical compounds (Freitas et al., 2017).
Gas Absorption and Separation
N-ethylmorpholine derivatives have been studied for their efficiency in gas absorption, particularly for separating gases like H2S. These studies contribute to improving industrial processes in gas separation and environmental management (Zhao et al., 2018).
properties
IUPAC Name |
(3S)-3-ethylmorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJPOPZYIIQVBQ-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736414 | |
Record name | (3S)-3-Ethylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Ethylmorpholine hydrochloride | |
CAS RN |
218594-88-8 | |
Record name | (3S)-3-Ethylmorpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3-Ethylmorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.